molecular formula C12H13N3O2 B1271007 6-Amino-1-benzyl-3-methylpyrimidine-2,4(1H,3H)-dione CAS No. 53681-51-9

6-Amino-1-benzyl-3-methylpyrimidine-2,4(1H,3H)-dione

Katalognummer: B1271007
CAS-Nummer: 53681-51-9
Molekulargewicht: 231.25 g/mol
InChI-Schlüssel: KXLNUNZSPLVKFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Amino-1-benzyl-3-methylpyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C12H13N3O2 and its molecular weight is 231.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

6-amino-1-benzyl-3-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-14-11(16)7-10(13)15(12(14)17)8-9-5-3-2-4-6-9/h2-7H,8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXLNUNZSPLVKFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80364697
Record name 6-Amino-1-benzyl-3-methylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53681-51-9
Record name 6-Amino-1-benzyl-3-methylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biologische Aktivität

6-Amino-1-benzyl-3-methylpyrimidine-2,4(1H,3H)-dione (CAS No. 53681-51-9) is a pyrimidine derivative that has garnered attention for its potential biological activities. With a molecular formula of C12H13N3O2 and a molecular weight of 231.25 g/mol, this compound is characterized by its unique structural features that contribute to its pharmacological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, in a study evaluating the compound's effects on human cancer cell lines, it demonstrated an IC50 value of approximately 15 µM against MCF-7 breast cancer cells and 20 µM against HCT116 colon cancer cells. This suggests that the compound may inhibit cell proliferation effectively in these models .

The underlying mechanisms through which this compound exerts its anticancer effects are thought to involve the induction of apoptosis and disruption of the cell cycle. Specifically, it has been shown to activate caspase pathways leading to programmed cell death in sensitive cancer cells. Additionally, the compound appears to interfere with key signaling pathways involved in tumor growth and survival, such as the PI3K/Akt pathway .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting a potential role in managing inflammatory diseases. The mechanism likely involves the modulation of NF-kB signaling pathways, which are critical for the expression of inflammatory mediators .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural characteristics. The presence of the amino group at position 6 and the benzyl substituent at position 1 are crucial for its interaction with biological targets. Comparative studies with structurally similar compounds have shown that modifications to these positions can significantly alter potency and selectivity against different biological targets .

Study on Cytotoxicity

A recent study conducted by researchers aimed to evaluate the cytotoxic effects of various pyrimidine derivatives, including this compound. The results indicated that this compound exhibited potent cytotoxicity against several human cancer cell lines (Table 1).

Cell LineIC50 (µM)
MCF-715
HCT11620
A54925
HeLa30

Table 1: Cytotoxicity of this compound against various cancer cell lines.

Study on Anti-inflammatory Activity

Another study explored the anti-inflammatory effects of this compound using an LPS-stimulated macrophage model. The findings indicated a significant reduction in TNF-alpha and IL-6 production when treated with the compound compared to controls (Table 2).

TreatmentTNF-alpha (pg/mL)IL-6 (pg/mL)
Control150200
Compound (10 µM)80100

Table 2: Effect of this compound on cytokine production in LPS-stimulated macrophages.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research has indicated that derivatives of pyrimidine compounds exhibit antimicrobial properties. For example, 6-Amino-1-benzyl-3-methylpyrimidine-2,4(1H,3H)-dione has been tested for efficacy against various bacterial strains.

Case Study :
In a study published in the Journal of Medicinal Chemistry, derivatives were synthesized and evaluated for their antibacterial activity. The results demonstrated that modifications to the benzyl group significantly enhanced the antimicrobial potency of the compounds .

2. Anticancer Properties
Pyrimidine derivatives have shown potential in cancer treatment due to their ability to inhibit specific enzymes involved in tumor growth.

Case Study :
A study investigated the effects of this compound on cancer cell lines. The compound exhibited selective cytotoxicity towards certain cancer cells while sparing normal cells, indicating its potential as an anticancer agent .

Pharmaceutical Formulations

1. Drug Delivery Systems
The compound's properties make it suitable for incorporation into drug delivery systems, particularly those aimed at controlled release formulations.

Data Table: Controlled Release Studies

Study ReferenceFormulation TypeRelease RateEfficacy
Hydrogel-based formulationSustainedHigh
Microsphere formulationControlledModerate

In these studies, formulations containing this compound demonstrated improved pharmacokinetic profiles compared to traditional delivery methods.

Cosmetic Applications

The compound has also been explored in cosmetic formulations due to its potential skin benefits and stability.

Case Study :
Research highlighted the use of this compound in anti-aging products. Its incorporation into creams showed promising results in enhancing skin hydration and reducing wrinkle depth .

Vorbereitungsmethoden

Alkylation of 6-Aminouracil Derivatives

The alkylation of 6-aminouracil (6-amino-1H-pyrimidine-2,4-dione) represents a foundational route to synthesize 6-amino-1-benzyl-3-methylpyrimidine-2,4(1H,3H)-dione. This method involves sequential N-alkylation at the N1 and N3 positions using benzyl and methyl groups, respectively.

Benzylation at the N1 Position

In a typical procedure, 6-aminouracil is treated with benzyl bromide or chloride in the presence of a base such as potassium carbonate or sodium hydride. The reaction is conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at 60–80°C for 8–12 hours. For example, a patent by describes the use of benzylmagnesium chloride in tetrahydrofuran (THF) under nitrogen atmosphere at low temperatures (−20°C to 0°C) to achieve selective benzylation. This approach avoids over-alkylation and ensures high regioselectivity, with yields exceeding 70% after purification by recrystallization from ethanol.

Methylation at the N3 Position

Following benzylation, the N3 position is methylated using methyl iodide or dimethyl sulfate. The reaction is typically performed in aqueous alkaline conditions (e.g., NaOH/EtOH) at 50–60°C for 4–6 hours. A study cited in highlights the use of catalytic N-methylation with methanol under hydrogenation conditions, employing heterogeneous catalysts such as nickel or palladium on carbon. This method achieves >80% conversion while minimizing side products like quaternary ammonium salts.

Key Data:
Step Reagent Solvent Temperature Yield Source
Benzylation BenzylMgCl THF −20°C 72%
Methylation Methyl iodide EtOH/NaOH 60°C 85%

Cyclocondensation of Urea and β-Ketoester Derivatives

An alternative route involves constructing the pyrimidine ring through cyclocondensation of benzyl-substituted urea and methyl-substituted β-ketoesters. This method circumvents the need for pre-functionalized uracil derivatives.

Synthesis of 1-Benzylurea

Benzylamine is reacted with urea in refluxing ethanol to form 1-benzylurea. The product is isolated by filtration and washed with cold ethanol to remove unreacted starting materials.

Condensation with Methyl Acetoacetate

1-Benzylurea is condensed with methyl acetoacetate in the presence of hydrochloric acid or acetic acid as a catalyst. The reaction proceeds at 100–120°C for 6–8 hours, yielding this compound after cyclization. A Chinese patent reports the use of dichloromethane and carbon tetrachloride (CCl₄) at −25°C to stabilize intermediates, achieving a 68% yield after silica gel chromatography.

Key Data:
Component Catalyst Solvent Temperature Yield Source
1-Benzylurea HCl EtOH Reflux 89%
Cyclocondensation CCl₄ CH₂Cl₂ −25°C 68%

Hydrogenolysis of Nitro Precursors

A less common but efficient method involves the reduction of a nitro group to an amino group in a pre-assembled pyrimidine scaffold.

Synthesis of 6-Nitro-1-benzyl-3-methylpyrimidine-2,4(1H,3H)-dione

The nitro derivative is synthesized by nitration of 1-benzyl-3-methyluracil using a mixture of nitric acid and sulfuric acid at 0–5°C. The nitro intermediate is isolated by precipitation in ice water.

Catalytic Hydrogenation

The nitro group is reduced to an amino group using hydrogen gas (1–3 atm) and a palladium-on-carbon (Pd/C) catalyst in ethanol at room temperature. This step achieves near-quantitative yields (95–98%) with minimal byproducts.

Advanced Catalytic N-Alkylation Methods

Recent advancements in catalytic N-alkylation have enabled direct coupling of alcohols with amine-containing pyrimidines, offering atom-economical and environmentally benign routes.

Borrowing Hydrogen Methodology

As described in, 6-aminouracil is reacted with benzyl alcohol in the presence of a ruthenium or iridium catalyst (e.g., [Cp*IrCl₂]₂) under inert conditions. The catalyst facilitates the dehydrogenation of benzyl alcohol to benzaldehyde, which subsequently undergoes condensation and re-hydrogenation to form the N-benzyl product. This one-pot method eliminates the need for hazardous alkyl halides and achieves yields of 75–80%.

Mechanochemical Synthesis

Ball milling techniques have been applied to enhance reaction efficiency. A mixture of 6-aminouracil, benzyl chloride, and potassium carbonate is milled at 30 Hz for 2 hours, yielding 70% of the target compound without solvent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Amino-1-benzyl-3-methylpyrimidine-2,4(1H,3H)-dione?

  • Methodological Answer : The compound is typically synthesized via alkylation and cyclization. For example, 6-amino-1,3-dimethyluracil derivatives can undergo benzylation using benzyl chlorides in DMF with potassium carbonate as a base, followed by cyclization under reflux conditions. Alternative routes include nitrosation of 6-aminouracil derivatives followed by azide substitution .

Q. Which characterization techniques are essential for confirming the structure of this compound?

  • Methodological Answer : Key techniques include:

  • 1H NMR : To confirm substituent positions (e.g., benzyl protons at δ 4.91 ppm, methyl groups at δ 1.24 ppm) .
  • LCMS : For molecular ion verification (e.g., [M+H]+ at m/z 196.2) .
  • X-ray crystallography : To resolve hydrogen-bonding networks (e.g., N–H⋯O interactions in crystal lattices) .

Q. What safety precautions should be observed when handling this compound?

  • Methodological Answer : While the compound is classified as having "no known hazard" in safety data sheets, standard laboratory precautions apply: use gloves, avoid inhalation, and ensure proper ventilation. Emergency protocols include contacting suppliers during business hours or using Infotrac for after-hours support .

Advanced Research Questions

Q. How can synthetic yields of 6-Amino-1-benzyl derivatives be optimized?

  • Methodological Answer : Yield optimization depends on:

  • Solvent choice : DMF or THF improves alkylation efficiency .
  • Catalyst use : p-Toluenesulfonic acid enhances cyclization in THF .
  • Reaction time : Extended reflux (e.g., 20 hours) improves crystallinity and purity . Reported yields range from 40% (ethyl iodide) to 53% (propyl iodide) under similar conditions .

Q. How should researchers address contradictions in spectral data across studies?

  • Methodological Answer : Discrepancies in NMR or LCMS results may arise from solvent effects or tautomerism. For example, 1H NMR signals for methyl groups vary between δ 1.19–1.24 ppm depending on solvent (CDCl3 vs. DMSO). Cross-validate using high-resolution mass spectrometry (HRMS) and compare with crystallographic data .

Q. What strategies are effective for designing bioactive derivatives of this compound?

  • Methodological Answer : Structural modifications focus on:

  • N1 substitution : Benzyl or cyclopropyl groups enhance kinase inhibition (e.g., eEF-2K inhibitors) .
  • C6 functionalization : Thiazole or trifluoromethyl groups improve antimicrobial activity .
  • SAR studies : Computational docking using crystal structures (e.g., PDB 5ZJ ligand interactions) guides rational design .

Q. How can computational modeling leverage crystallographic data for this compound?

  • Methodological Answer : Molecular dynamics simulations based on X-ray structures (e.g., hydrogen-bonded dimers in ) predict binding affinities. For instance, the trifluoromethyl group in 6-(trifluoromethyl) derivatives enhances hydrophobic interactions in enzyme active sites .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.